molecular formula C10H12FN B6165977 1-(4-fluorophenyl)pyrrolidine CAS No. 4280-34-6

1-(4-fluorophenyl)pyrrolidine

Cat. No.: B6165977
CAS No.: 4280-34-6
M. Wt: 165.21 g/mol
InChI Key: IIYRJYZDFOBAKW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and the addition of a fluorophenyl group enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-fluorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Another method involves the use of 4-fluorophenylacetonitrile as a starting material. This compound can be reacted with pyrrolidine in the presence of a base such as potassium carbonate, followed by reduction with a suitable reducing agent to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and other advanced techniques may be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability and flexibility.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)pyrrolidine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-bromophenyl)pyrrolidine: Similar structure with a bromine atom instead of fluorine.

    1-(4-methylphenyl)pyrrolidine: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-fluorophenyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

4280-34-6

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H12FN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2

InChI Key

IIYRJYZDFOBAKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)F

Purity

95

Origin of Product

United States

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